![molecular formula C15H16N4O B2598326 1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 2097935-78-7](/img/structure/B2598326.png)
1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one, also known as MPDP, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A study by Sayed et al. (2002) demonstrates the use of similar pyrazolo[3,4-d]pyridazin derivatives as key intermediates for synthesizing a wide range of pyridazinones and pyridazine-6-imines. These compounds are critical for developing new pharmaceuticals due to their versatile biological activities (Sayed, Khalil, Ahmed, & Raslan, 2002).
Antimicrobial and Antioxidant Activities
Flefel et al. (2018) reported on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds with a similar structure to 1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one. These compounds exhibited antimicrobial and antioxidant activities, demonstrating their potential in medical applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antimicrobial Properties
Akbas and Berber (2005) synthesized new pyrazolo[3,4-d]pyridazin derivatives, demonstrating their significant antimicrobial activities against a range of Gram-negative and Gram-positive bacteria as well as fungi. This research suggests the potential of such derivatives, including the subject compound, in developing new antimicrobial agents (Akbas & Berber, 2005).
Pharmaceutical Development
Bhat et al. (2016) focused on synthesizing 1,2,3-triazolyl pyrazole derivatives through a Vilsmeier–Haack reaction approach, starting from compounds structurally similar to the subject molecule. These derivatives were screened for their antimicrobial activities, highlighting the compound's importance in the development of pharmaceuticals with potential applications in treating bacterial infections (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9(2)13-12-8-16-19(14(12)15(20)18-17-13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACYUZKSABZATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2598243.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)
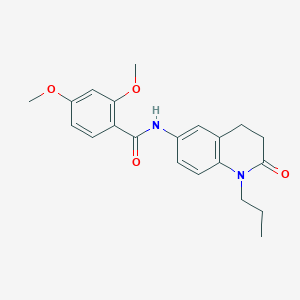
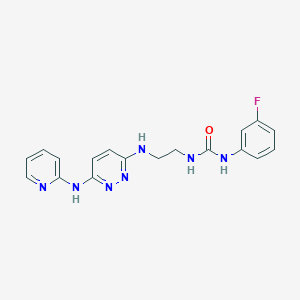
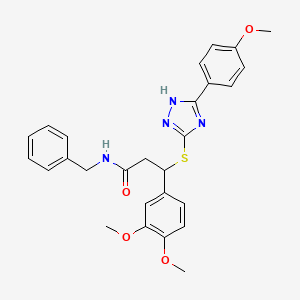
![2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2598253.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2598254.png)
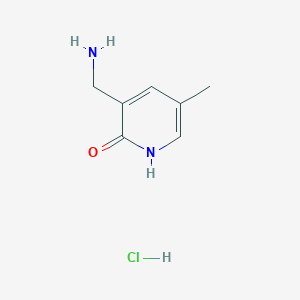

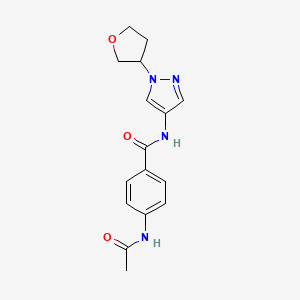
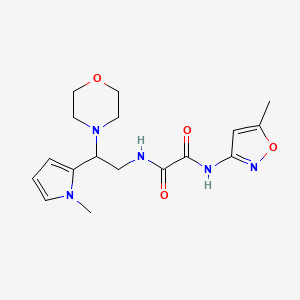
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2598260.png)
![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598262.png)
![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)